![molecular formula C17H19N5O2S B2707739 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705223-30-8](/img/structure/B2707739.png)
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
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Description
Scientific Research Applications
- Biological Activities : The compound exhibits diverse activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors. These properties make it relevant for developing therapeutic agents targeting immune-related disorders, cancer, and metabolic diseases .
- Cardiovascular Disorders : Researchers explore its potential in treating cardiovascular diseases, given its bridge-headed nitrogen atom and bioactivity .
- Type 2 Diabetes : The compound’s pharmacological profile suggests applications in managing type 2 diabetes .
- Hyperproliferative Disorders : Investigations into its effects on hyperproliferative disorders are ongoing .
- A related scaffold, [1,2,4]triazolo[1,5-a]pyrimidine, has shown promise in inhibiting influenza virus RNA polymerase PA–PB1 subunit heterodimerization . Further exploration of our compound may reveal antiviral potential.
- Derivatives of 5,7-diaryl-2-(pyridyl)-1,2,4-triazolo[1,5-a]pyrimidines have been prepared and evaluated as antibacterial and antifungal agents . Our compound could contribute to this field.
- Beyond medicine, these compounds find applications in material sciences . Researchers investigate their properties for potential use in novel materials.
- FABP4 and FABP5 are therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes . Our compound’s interactions with FABPs warrant exploration.
- The catalyst-free, additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions demonstrates its synthetic utility . Researchers can explore scale-up reactions and late-stage functionalization.
Medicinal Chemistry and Drug Discovery
Antiviral Research
Antibacterial and Antifungal Agents
Material Sciences
Fatty Acid-Binding Proteins (FABPs)
Organic Synthesis Methodology
properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-11-10-12(2)22-17(18-11)19-15(20-22)16(23)21-6-5-14(25-9-7-21)13-4-3-8-24-13/h3-4,8,10,14H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMPBZYREPTYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(SCC3)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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